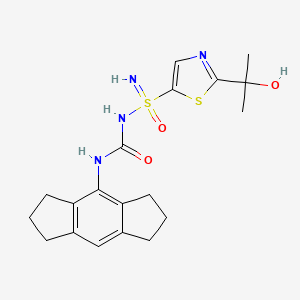
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid is a complex organic compound that features a phenoxy group, two iodine atoms, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid typically involves the iodination of a phenoxypropanoic acid derivative. The process may include:
Iodination: Introduction of iodine atoms to the phenoxy ring using reagents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidizing agents.
Hydroxylation: Introduction of a hydroxyl group to the phenoxy ring, often facilitated by hydroxylases or chemical oxidants.
Coupling Reaction: Formation of the propanoic acid moiety through coupling reactions involving appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may leverage biocatalytic processes due to their efficiency and environmental benefits. Microorganisms such as Beauveria bassiana can be used to introduce hydroxyl groups selectively, followed by chemical iodination and coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Iodine atoms can be reduced to form deiodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenoxypropanoic acids.
Substitution: Phenoxypropanoic acids with substituted functional groups
Aplicaciones Científicas De Investigación
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on microbial growth and metabolism.
Industry: Utilized in the production of high-value chemicals and materials .
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Hydroxylation: The hydroxyl group can participate in hydrogen bonding and other interactions, affecting biological activity.
Iodine Atoms: The presence of iodine atoms can influence the compound’s reactivity and interactions with biological targets.
Pathways: Involvement in metabolic pathways related to oxidative stress and cellular signaling
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenoxy)propanoic acid: Lacks iodine atoms, used in herbicide synthesis.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but without iodine atoms.
Uniqueness
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H12I2O4 |
|---|---|
Peso molecular |
510.06 g/mol |
Nombre IUPAC |
3-[3-(4-hydroxyphenoxy)-2,4-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20) |
Clave InChI |
RDLUIMMKEZXFEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2I)CCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
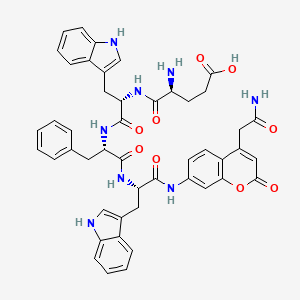
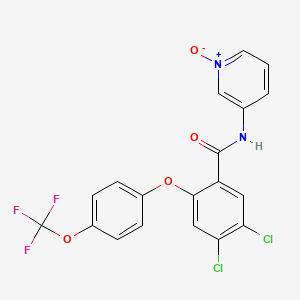
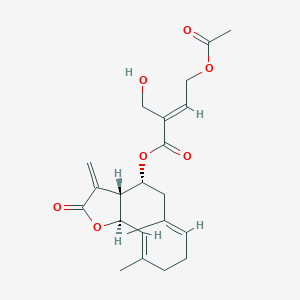
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
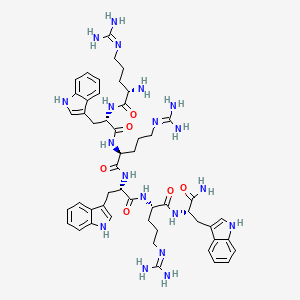
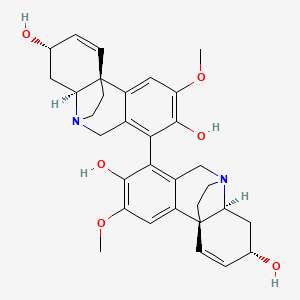

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
